N-benzylmethanimine
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Overview
Description
N-benzylmethanimine, also known as N-methylbenzylamine, is an organic compound with the molecular formula C8H11N. It is a secondary amine where a benzyl group is attached to the nitrogen atom of a methanimine group. This compound is commonly used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzylmethanimine can be synthesized through several methods. One common method involves the N-methylation of benzylamine using formalin as a methylating agent and sodium triacetoxyborohydride as a reducing agent under solvent-free ball milling conditions . This method is efficient and environmentally friendly, producing high yields in a short time.
Industrial Production Methods
In industrial settings, this compound is produced through similar N-methylation processes, often optimized for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-benzylmethanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Reduction: It can be reduced to form N-benzylmethylamine.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: this compound oxide.
Reduction: N-benzylmethylamine.
Substitution: Various substituted benzylmethanimine derivatives.
Scientific Research Applications
N-benzylmethanimine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential neuroprotective properties.
Industry: It is used in the production of dyes and as a catalytic agent in petrochemical processes.
Mechanism of Action
The mechanism of action of N-benzylmethanimine involves its interaction with molecular targets and pathways. For instance, its neuroprotective effects are attributed to its ability to scavenge hydroxyl radicals and decrease superoxide production in neuronal cells . This helps in preventing necrotic and apoptotic cell death, thereby protecting neuronal metabolic activity.
Comparison with Similar Compounds
Similar Compounds
N-methylbenzylamine: Similar in structure but differs in its specific applications and properties.
N-benzyl-N-methylamine: Another related compound with slight variations in its chemical behavior and uses.
Uniqueness
N-benzylmethanimine stands out due to its efficient synthesis methods and its significant neuroprotective properties, making it a valuable compound in medicinal chemistry and industrial applications.
Properties
IUPAC Name |
N-benzylmethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-9-7-8-5-3-2-4-6-8/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSBBCYKZLAADL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449478 |
Source
|
Record name | N-benzylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4393-14-0 |
Source
|
Record name | N-benzylmethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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